molecular formula C5H6N4O3 B020737 1-Methyl-4-nitro-1h-imidazole-5-carboxamide CAS No. 5413-88-7

1-Methyl-4-nitro-1h-imidazole-5-carboxamide

カタログ番号: B020737
CAS番号: 5413-88-7
分子量: 170.13 g/mol
InChIキー: QUARTNVPDGQVMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミノパファントは、E5880としても知られており、新規な血小板活性化因子受容体拮抗薬です。当初、エーザイ株式会社によって、播種性血管内凝固症の治療のために開発されました。 研究は中止されました .

合成方法

ミノパファントの合成経路には、いくつかのステップが含まれます。

    エステル化: 2-メトキシ-1,3-プロパンジオールをピリジン中でフェニルクロロカルボナートとエステル化してジエステルを生成します。

    カルバメート形成: ジエステルを2-(アミノメチル)ピリジンと還流クロロホルム中で処理して、カルバメートを生成します。

    ジカルバメート形成: カルバメートを4-ヒドロキシピペリジンと還流クロロホルム中で反応させて、ジカルバメートを得ます。

    トリカルバメート形成: ジカルバメートをオクタデシルイソシアネートと処理して、トリカルバメートを生成します。

    アシル化: トリカルバメートをピリジン中で2-メトキシベンゾイルクロリドとアシル化して、前駆体を生成します。

    最終処理: 前駆体を還流温度でヨウ化エチルと処理し、イオン交換樹脂にかけます.

準備方法

The synthetic route for Minopafant involves several steps:

    Esterification: 2-methoxy-1,3-propanediol is esterified with phenyl chlorocarbonate in pyridine to form a diester.

    Carbamate Formation: The diester is treated with 2-(aminomethyl)pyridine in refluxing chloroform, yielding a carbamate.

    Dicarbamate Formation: The carbamate is reacted with 4-hydroxypiperidine in refluxing chloroform to afford a dicarbamate.

    Tricarbamate Formation: The dicarbamate is treated with octadecyl isocyanate to form a tricarbamate.

    Acylation: The tricarbamate is acylated with 2-methoxybenzoyl chloride in pyridine to give the precursor.

    Final Treatment: The precursor is treated with ethyl iodide at reflux temperature and submitted to an ion exchange resin.

化学反応の分析

ミノパファントは、次のようなさまざまな化学反応を起こします。

    酸化: ミノパファントは、特定の条件下で酸化されて、異なる酸化生成物を生成します。

    還元: 還元反応は、一般的な還元剤を使用して行うことができます。

    置換: 置換反応は、ハロゲン化物やアミンなどの試薬を使用して、官能基を別の官能基と置き換えます。

これらの反応で使用される一般的な試薬と条件には、ピリジン、クロロホルム、ヨウ化エチルが含まれます。 生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります .

科学研究への応用

    化学: 血小板活性化因子受容体拮抗薬として、受容体-リガンド相互作用の研究に使用されてきました。

    生物学: 血小板活性化を阻害する役割は、血液凝固メカニズムの理解に影響を与えます。

    医学: 当初、播種性血管内凝固症の治療のために研究されましたが、他の血液学的状態における治療の可能性があります。

    産業: 独自の特性により、新しい医薬品製剤の開発候補となっています

科学的研究の応用

Medicinal Chemistry

1-Methyl-4-nitro-1H-imidazole-5-carboxamide exhibits significant potential as an antibacterial and antiparasitic agent. Its structural similarity to other nitroimidazoles suggests that it may inhibit key enzymes involved in metabolic pathways within pathogens. In vitro studies indicate that it has potent activity against organisms such as Entamoeba histolytica and Giardia intestinalis, with half-maximal inhibitory concentrations lower than those of standard treatments like metronidazole.

Enzyme Inhibition Studies

Research has highlighted the compound's role in studying enzyme mechanisms, particularly as an inhibitor for enzymes like β-glucuronidase, which is relevant in anti-inflammatory and anticancer drug development. Modifications to the imidazole ring can lead to compounds with enhanced inhibitory activity.

Photochemistry and Materials Science

The photochemical properties of this compound allow it to be utilized in materials science. Its ability to undergo photochemical reactions makes it suitable for applications in imaging, sensing, and the development of photo-switchable components.

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of this compound on Giardia intestinalis. The results demonstrated that the compound exhibited significant inhibitory activity, suggesting its potential as an alternative treatment for giardiasis. The study compared its efficacy with metronidazole, revealing that the new compound had a comparable or superior effect in vitro .

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of β-glucuronidase by derivatives of this compound. The findings indicated that specific modifications to the imidazole structure could enhance binding affinity and inhibitory potency, paving the way for novel therapeutic agents targeting inflammatory diseases.

Comparison with Related Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
1-MethylimidazoleImidazole ring without nitro or carboxamideAntifungalSimpler structure, less reactivity
4-NitroimidazoleNitro group on imidazole ringAntimicrobialLacks carboxamide functionality
1-Methyl-4-nitroimidazoleSimilar core structure but without carboxamideAntimicrobialFocuses on simpler derivatives
This compound Contains both nitro and carboxamide groupsAntibacterial/AntiparasiticEnhanced reactivity and biological applications

作用機序

ミノパファントは、血小板活性化因子受容体を拮抗することで作用します。この受容体は、炎症や血栓症など、さまざまな細胞プロセスに関与しています。ミノパファントはこの受容体を阻害することで、血小板凝集を阻害し、炎症を軽減します。 関与する分子標的と経路には、血小板活性化因子受容体と下流のシグナル伝達経路が含まれます .

類似化合物との比較

ミノパファントは、特定の化学構造と特性により、他の血小板活性化因子受容体拮抗薬とは異なります。類似の化合物には、次のものがあります。

    ギンコライドB: 化学構造が異なる、別の血小板活性化因子受容体拮抗薬。

    レキシパファント: 拮抗作用は似ていますが、薬物動態が異なる化合物。

    アパファント: 異なる治療用途を持つ別の拮抗薬。

ミノパファントの独自性は、特定の受容体結合親和性とそれに伴う薬理作用にあります .

生物活性

1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of MNICA, examining its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

MNICA is characterized by its imidazole ring, which contains two nitrogen atoms, a methyl group at the 1-position, a nitro group at the 4-position, and a carboxamide functional group at the 5-position. Its molecular formula is C5H6N4O3C_5H_6N_4O_3 with a molar mass of approximately 174.13 g/mol .

Structural Features

FeatureDescription
Imidazole Ring Five-membered aromatic ring with two nitrogens
Methyl Group Attached to the first nitrogen atom
Nitro Group Positioned at the fourth carbon
Carboxamide Group Located at the fifth carbon

Antimicrobial Properties

MNICA exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds containing imidazole and nitro groups often demonstrate effective inhibition of bacterial growth. For instance, MNICA has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 40-500 µg/mL depending on the bacterial strain.

In Vitro Studies

In vitro studies have demonstrated that MNICA can inhibit the growth of Staphylococcus aureus and Escherichia coli, among others. The specific MIC values for these bacteria are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus40
Bacillus subtilis300
Escherichia coli200
Pseudomonas aeruginosa500

Anticancer Activity

The anticancer potential of MNICA has been explored in various studies. For example, in a study involving MCF-7 breast cancer cells, MNICA demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity. Additionally, tumor growth suppression was observed in murine models treated with MNICA, highlighting its potential as an anticancer agent.

Case Study: MCF-7 Cell Line

In a controlled experiment:

  • Cell Line: MCF-7 (human breast adenocarcinoma)
  • Dosage: Daily administration
  • Outcome: Increased apoptosis rates and reduced tumor size compared to controls.

The biological activity of MNICA is largely attributed to its structural components:

  • The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • The imidazole ring allows for interactions with various biological targets, potentially disrupting critical protein functions involved in disease pathways.

HIV-1 Integrase Inhibition

Recent studies have suggested that MNICA may inhibit HIV-1 integrase activity, a vital enzyme for viral replication. This inhibition could be linked to its ability to disrupt protein-protein interactions essential for viral integration into host DNA.

特性

IUPAC Name

3-methyl-5-nitroimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUARTNVPDGQVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278513
Record name 1-methyl-4-nitro-1h-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-88-7
Record name NSC7856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-4-nitro-1h-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Reactant of Route 4
1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Reactant of Route 5
1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Reactant of Route 6
1-Methyl-4-nitro-1h-imidazole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。